molecular formula C12H15O4- B13907885 2-[2-(Furan-2-yl)cyclohexyl]oxyacetate

2-[2-(Furan-2-yl)cyclohexyl]oxyacetate

Cat. No.: B13907885
M. Wt: 223.24 g/mol
InChI Key: YRIFQKJPPZNCIK-UHFFFAOYSA-M
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Description

2-[2-(Furan-2-yl)cyclohexyl]oxyacetate is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a furan ring, a common heterocycle in bioactive molecules, linked to a cyclohexyl ring system via an ether-oxygen atom that is further connected to an acetate ester functional group . The furan moiety is known to be a privileged structure in drug discovery, and its incorporation into various molecular architectures is a common strategy to explore new chemical space for biological activity . This specific structure may serve as a valuable synthetic intermediate or building block for the development of novel compounds. Researchers can utilize the ester group for further chemical modifications, such as hydrolysis to the corresponding acid or transformation into other derivatives, making it a versatile precursor in synthetic campaigns . Furan-containing compounds have been investigated in various research contexts, including studies focused on cytotoxic activity and the induction of apoptosis in cancer cell lines . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H15O4-

Molecular Weight

223.24 g/mol

IUPAC Name

2-[2-(furan-2-yl)cyclohexyl]oxyacetate

InChI

InChI=1S/C12H16O4/c13-12(14)8-16-11-5-2-1-4-9(11)10-6-3-7-15-10/h3,6-7,9,11H,1-2,4-5,8H2,(H,13,14)/p-1

InChI Key

YRIFQKJPPZNCIK-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C(C1)C2=CC=CO2)OCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[2-(Furan-2-yl)cyclohexyl]oxyacetate

Detailed Synthetic Routes

Starting Materials and Key Reagents
  • Furan or substituted furan derivatives serve as the primary heterocyclic component.
  • Cyclohexyl derivatives , often substituted or functionalized to allow ether bond formation.
  • Ethyl bromoacetate or chloroacetate esters are commonly used to introduce the oxyacetate moiety via nucleophilic substitution.
  • Catalysts and bases such as potassium carbonate (K2CO3) facilitate etherification reactions.
  • Oxidants like potassium permanganate and reducing agents like sodium borohydride are employed in intermediate steps for functional group transformations.
Representative Stepwise Synthesis
  • Synthesis of 2-oxo-furyl acetates:

    • Reaction of furan with chloro ethanedioic acid methyl or ethyl esters in the presence of zinc or aluminum catalysts at low temperatures (~10 °C) produces 2-oxo-furyl acetates. This step is typically carried out in dichloromethane or dichloroethane solvents.
    • The reaction mixture is then worked up by aqueous extraction to isolate the organic phase containing the 2-oxo-furyl acetate intermediate.
  • Conversion to 2-methoxyimino-2-furyl acetate derivatives:

    • The 2-oxo-furyl acetate intermediate is reacted with methoxamine hydrochloride in the presence of potassium carbonate or sodium acetate at 0 °C.
    • This oximation reaction yields the 2-methoxyimino-2-furyl acetate product with high selectivity and purity, monitored by HPLC to ensure trans isomer by-products remain below 5%.
  • Etherification with cyclohexyl derivatives:

    • The cyclohexyl moiety, often bearing hydroxyl or amine functionalities, is reacted with ethyl bromoacetate or related haloacetate esters under basic conditions (e.g., potassium carbonate) to form the ether linkage.
    • This step links the 2-(furan-2-yl)cyclohexyl unit to the oxyacetate group, completing the synthesis of 2-[2-(Furan-2-yl)cyclohexyl]oxyacetate.
  • Purification and characterization:

    • The crude product is purified by standard techniques such as recrystallization or chromatography.
    • Structural confirmation is achieved through spectroscopic methods including IR, $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and mass spectrometry.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Furan + chloro ethanedioic ester Zn or Al catalyst, DCM or DCE solvent 10 °C 6 hours High Controlled addition to maintain temp
Oximation with methoxamine HCl K2CO3 or NaOAc base 0 °C 8 hours >90 HPLC monitoring for isomer purity
Etherification Cyclohexyl derivative + ethyl bromoacetate Room temperature or reflux Several hours Moderate to high Base-catalyzed nucleophilic substitution

Research Outcomes and Analytical Data

  • The synthetic protocols yield 2-[2-(Furan-2-yl)cyclohexyl]oxyacetate with high purity and reproducibility.
  • The compound exhibits distinct biological activities attributed to the furan ring and acetate functionalities, including potential antimicrobial and anti-inflammatory effects.
  • Spectroscopic analyses confirm the expected structure:

    • $$ ^1H $$ NMR shows characteristic signals for the furan protons (around δ 6.5–7.6 ppm) and cyclohexyl methylene groups.
    • IR spectra display ether C–O stretching and ester carbonyl bands.
    • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
  • Industrial synthesis benefits from continuous flow reactors that improve yield and reduce by-products, indicating scalability of the preparation method.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)cyclohexyl]oxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid

    Reduction: Saturated furan derivatives

    Substitution: Various substituted acetates

Mechanism of Action

The mechanism of action of 2-[2-(Furan-2-yl)cyclohexyl]oxyacetate involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, altering their function and leading to various biological effects. The acetate group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems.

Comparison with Similar Compounds

Key Observations :

  • Chlorinated phenoxy derivatives exhibit stronger herbicidal effects but pose higher environmental persistence risks .
  • 2-(Furan-2-yl)-2-oxoacetic acid’s α-keto acid group confers reactivity but necessitates stringent safety handling due to its corrosive nature .

Antifungal and Anticancer Activity

  • Thiazolyl hydrazone derivatives with furan substituents (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) demonstrate moderate anticandidal activity (MIC = 250 µg/mL against Candida utilis) but are less potent than fluconazole (MIC = 2 µg/mL) .
  • The same study identified furan-containing thiazoles with selective anticancer effects (IC₅₀ = 125 µg/mL against MCF-7 cells) and low cytotoxicity toward NIH/3T3 cells (IC₅₀ > 500 µg/mL) .
  • Inference for target compound : The cyclohexyl group may enhance tumor cell penetration, but activity likely depends on additional functional groups (e.g., hydrazine, thiazole) absent in 2-[2-(Furan-2-yl)cyclohexyl]oxyacetate.

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